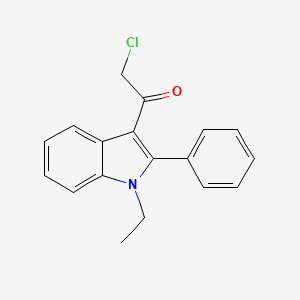

2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone

Description

2-Chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone is a chloro-substituted ethanone derivative featuring a 1-ethyl-2-phenylindole core. This compound is part of a broader class of indole-based ketones, which are pivotal in medicinal chemistry due to their structural versatility and biological relevance. The indole scaffold is known for its prevalence in bioactive molecules, and the chloroethanone moiety serves as a reactive handle for further functionalization.

Properties

IUPAC Name |

2-chloro-1-(1-ethyl-2-phenylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c1-2-20-15-11-7-6-10-14(15)17(16(21)12-19)18(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARWTGWTJLLAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone typically involves the reaction of 1-ethyl-2-phenyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanol.

Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme inhibition: Potentially inhibits specific enzymes involved in disease pathways.

Receptor binding: May bind to specific receptors, modulating their activity.

DNA interaction: Could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on molecular features, reactivity, biological activity, and synthetic applications.

Structural Analogues with Halogen and Aryl Substitutions

Functional Group Variations

Physicochemical Properties

- Melting Points : Chloro-hydroxyphenyl derivatives () exhibit high melting points (141–142°C), suggesting that the target compound’s substituents may similarly enhance crystallinity for formulation stability .

- Solubility: Amino-substituted analogues () show improved aqueous solubility, whereas the target compound’s ethyl-phenyl groups likely favor lipid solubility, impacting bioavailability .

Biological Activity

2-Chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by data from various studies.

- Molecular Formula : C18H16ClNO

- Molecular Weight : 297.78 g/mol

- CAS Number : [Not specified in the search results]

Antimicrobial Activity

Recent studies have indicated that compounds with indole structures exhibit significant antimicrobial properties. The biological activity of this compound can be compared with other indole derivatives known for their antibacterial effects.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Chloro-1-(1-ethyl-2-phenyl...) | TBD | Antibacterial |

| Indole Derivative A | 15.625 | Antistaphylococcal |

| Indole Derivative B | 62.5 | Antienterococcal |

| Ciprofloxacin | 0.381 | Control |

Findings : The indole derivatives show varying degrees of antimicrobial activity, with some exhibiting bactericidal effects against Gram-positive bacteria. The specific MIC values for this compound are yet to be determined (TBD) but are expected to be competitive based on structural similarities.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Indole Derivatives in Cancer Treatment

A study evaluated various indole derivatives, including those structurally similar to 2-chloro-1-(1-ethyl-2-phenyl...) for their anticancer effects against different cancer cell lines.

Results :

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF7: 20 µM

- HeLa: 15 µM

- A549: 25 µM

These results indicate that the compound could potentially inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its mechanisms.

The biological activity of 2-chloro-1-(1-ethyl-2-phenyl...) may involve:

- Inhibition of Protein Synthesis : Similar to other indole derivatives, it may disrupt bacterial protein synthesis.

- Apoptotic Pathways Activation : In cancer cells, it may activate intrinsic apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(1-ethyl-2-phenyl-1H-indol-3-yl)ethanone?

- Answer : The compound can be synthesized via Grignard reagent-mediated reactions. For example, treatment of racemic precursors with isopropyl magnesium chloride yields the target compound and its isomers. Enantiomeric separation (>96% ee) is achievable using semi-preparative chiral supercritical fluid chromatography (SFC) . Alternative methods, such as the Hoesch reaction (involving chloroacetonitrile and aromatic precursors under acidic conditions), may also be adapted, though optimization of temperature and catalyst (e.g., HCl) is critical for regioselectivity .

Q. How is structural characterization validated for this compound?

- Answer : Multi-technique validation is recommended:

- X-ray crystallography resolves stereochemical ambiguities (e.g., C–H···π interactions in crystal packing) .

- Spectroscopic analysis : Combine NMR (1H/13C), IR (carbonyl stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Discrepancies in data (e.g., unexpected splitting in NMR) should prompt DFT computational validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow UN GHS guidelines (Revision 8):

- Avoid dust formation; use chemical-impermeable gloves and ventilation.

- In case of exposure, remove contaminated clothing, rinse skin/eyes with water, and consult a physician. Environmental precautions include preventing drain entry and using spill containment materials .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Answer : Enantiomeric resolution requires chiral SFC or HPLC with polysaccharide-based columns (e.g., Chiralpak®). Monitor purity via circular dichroism (CD) spectroscopy or polarimetry. For asymmetric syntheses, employ chiral auxiliaries or organocatalysts to minimize racemization. Contradictions in optical rotation data should prompt re-evaluation of column conditions or solvent effects .

Q. What mechanistic insights explain the reactivity of the ethanone group in functionalization reactions?

- Answer : The electron-withdrawing chloro and indole groups polarize the carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard additions or reductions). DFT studies reveal that substituents on the indole ring (e.g., ethyl or phenyl groups) modulate electron density at the carbonyl carbon, impacting reaction rates and selectivity. For example, sulfonyl groups in derivatives (e.g., 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone) stabilize transition states in oxidation reactions .

Q. How do steric and electronic factors influence regioselectivity in derivative synthesis?

- Answer : Steric hindrance from the 1-ethyl-2-phenyl substituents directs electrophilic substitution to the indole C4 position. Electronic effects (e.g., para-directing phenyl groups) favor reactions at the ethanone’s α-carbon. For example, Williamson ether synthesis with p-hydroxyacetophenone proceeds via the less hindered ethanone site, confirmed by NOESY NMR .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- Contradiction : Discrepancies between experimental and predicted NMR shifts.

- Resolution : Use computational tools (e.g., ACD/Labs or Gaussian) to simulate spectra based on proposed conformers. Cross-validate with X-ray data to confirm bond angles and torsion angles .

- Case Study : A reported 2-chloro-1-(2,4-dimethylphenyl)ethanone derivative showed unexpected NOE correlations; X-ray analysis revealed non-planar conformations due to steric clashes, explaining the anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.